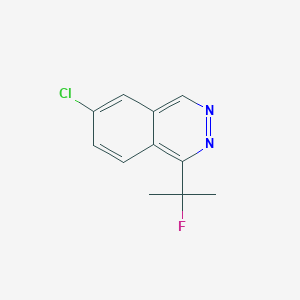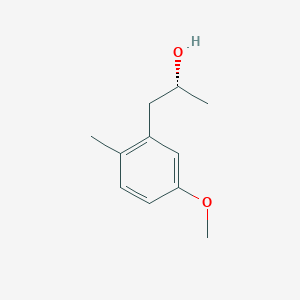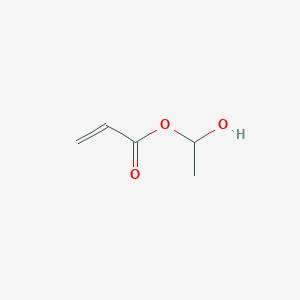
6-(2-Iodo-5-oxazolyl)isoquinoline
概要
説明
6-(2-Iodo-5-oxazolyl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and oxazole Isoquinoline is a benzopyridine, which is composed of a benzene ring fused to a pyridine ring, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodo-5-oxazolyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst, which offers an efficient method for the synthesis of substituted isoquinolines . Another method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
化学反応の分析
Types of Reactions
6-(2-Iodo-5-oxazolyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as peracetic acid to form N-oxides.
Reduction: Mild reduction with tin and hydrochloric acid yields tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the isoquinoline ring, such as C-5 and C-8.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
Oxidation: N-oxides and pyridine-3,4-dicarboxylic acid.
Reduction: Tetrahydroisoquinoline and decahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines with various functional groups.
科学的研究の応用
6-(2-Iodo-5-oxazolyl)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential inhibitor of thymidine phosphorylase, which is involved in cancer therapy.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals due to its unique structural features.
作用機序
The mechanism of action of 6-(2-Iodo-5-oxazolyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of thymidine phosphorylase, it can impede the conversion of thymidine into thymine and 2′-deoxy-D-ribose 1-phosphates, thereby affecting DNA replication and tumor growth . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar reactivity.
Uniqueness
6-(2-Iodo-5-oxazolyl)isoquinoline is unique due to the presence of both isoquinoline and oxazole moieties in its structure, along with the iodine atom at the 2-position of the oxazole ring
特性
CAS番号 |
1105709-95-2 |
|---|---|
分子式 |
C12H7IN2O |
分子量 |
322.10 g/mol |
IUPAC名 |
2-iodo-5-isoquinolin-6-yl-1,3-oxazole |
InChI |
InChI=1S/C12H7IN2O/c13-12-15-7-11(16-12)9-1-2-10-6-14-4-3-8(10)5-9/h1-7H |
InChIキー |
YOAWTJNIZFAUAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CN=C(O3)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aR,6R,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8316262.png)



![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)





![8-(Cyclohexylmethoxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8316334.png)



